10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the heptazatricyclic core through cyclization reactions. This can be achieved using a combination of cycloaddition and condensation reactions under controlled conditions.
Introduction of Substituents: The chlorophenyl and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution process.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired tricyclic structure. Purification is typically achieved through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, resulting in amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Catalysts like aluminum chloride (AlCl₃) and reagents such as halogens or alkylating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity is explored. It may serve as a lead compound for the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and functional groups enable it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: can be compared with other tricyclic compounds featuring similar aromatic substituents.
10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
10-(4-chlorophenyl)-8-(2,4-dihydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and tricyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H16ClN7O3 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O3/c1-30-12-7-8-13(14(9-12)31-2)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
QOYITYHKBDPMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25)OC |
Origin of Product |
United States |
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